Zebularine
Zebularine
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a pyrimidine nucleoside.
Brand Name:
Vulcanchem
CAS No.:
3690-10-6
VCID:
VC0001378
InChI:
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1
SMILES:
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
Molecular Formula:
C9H12N2O5
Molecular Weight:
228.20 g/mol
Zebularine
CAS No.: 3690-10-6
Inhibitors
Cat. No.: VC0001378
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.

Description | 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a pyrimidine nucleoside. |
---|---|
CAS No. | 3690-10-6 |
Molecular Formula | C9H12N2O5 |
Molecular Weight | 228.20 g/mol |
IUPAC Name | 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
Standard InChI Key | RPQZTTQVRYEKCR-JJFBUQMESA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume